molecular formula C21H16N4O B7678595 1-[(1-Benzylimidazol-2-yl)methyl]-4-oxoquinoline-3-carbonitrile

1-[(1-Benzylimidazol-2-yl)methyl]-4-oxoquinoline-3-carbonitrile

Cat. No.: B7678595
M. Wt: 340.4 g/mol
InChI Key: ADPJPQWNFGEDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-Benzylimidazol-2-yl)methyl]-4-oxoquinoline-3-carbonitrile is a chemical compound that has gained significant attention in recent years due to its potential in various scientific research applications. This compound is a member of the quinoline family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 1-[(1-Benzylimidazol-2-yl)methyl]-4-oxoquinoline-3-carbonitrile is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. It also induces apoptosis by activating the caspase pathway. The compound has also been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. The compound also exhibits anti-inflammatory properties and can be used to treat inflammatory diseases. Additionally, it has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 1-[(1-Benzylimidazol-2-yl)methyl]-4-oxoquinoline-3-carbonitrile in lab experiments is its high yield and purity. The compound is also relatively easy to synthesize. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. Further research is needed to elucidate the compound's mechanism of action fully.

Future Directions

There are several future directions for research on 1-[(1-Benzylimidazol-2-yl)methyl]-4-oxoquinoline-3-carbonitrile. One area of research is the development of new cancer treatments based on the compound's ability to inhibit the growth and proliferation of cancer cells. Another area of research is the development of new antibiotics based on the compound's antibacterial and antifungal properties. Further research is also needed to understand the compound's mechanism of action fully and to determine its potential for the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 1-[(1-Benzylimidazol-2-yl)methyl]-4-oxoquinoline-3-carbonitrile involves the reaction of 2-((benzyloxy)methyl)imidazole with 4-chloro-3-cyanophenyl isocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of the synthesis method is reported to be high, and the purity of the product is also excellent.

Scientific Research Applications

1-[(1-Benzylimidazol-2-yl)methyl]-4-oxoquinoline-3-carbonitrile has shown potential in various scientific research applications. One of the significant areas of research is cancer treatment. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. The compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Properties

IUPAC Name

1-[(1-benzylimidazol-2-yl)methyl]-4-oxoquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O/c22-12-17-14-25(19-9-5-4-8-18(19)21(17)26)15-20-23-10-11-24(20)13-16-6-2-1-3-7-16/h1-11,14H,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPJPQWNFGEDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2CN3C=C(C(=O)C4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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